molecular formula C9H20Cl2N2O B1383388 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 1803592-58-6

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Cat. No.: B1383388
CAS No.: 1803592-58-6
M. Wt: 243.17 g/mol
InChI Key: JDWQDHBGDOSJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride (: 1803592-58-6) is a high-purity chemical compound offered for research and development purposes . The molecular formula of this salt is C9H20Cl2N2O, and it has a molecular weight of 243.17 g/mol . This molecule features a bicyclic 8-azabicyclo[3.2.1]octane scaffold, a structure more commonly known as nortropane, which is of significant interest in medicinal chemistry . The core structure is functionalized with a hydroxy group and an aminoethyl side chain, making it a valuable building block for the synthesis of more complex molecules or for pharmacological studies . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is beneficial for in vitro research applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can request the Certificate of Analysis (COA) for detailed quality and purity information, which is specified as ≥95% . For related research, the free base form of this compound, 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol (: 1342681-62-2), is also available .

Properties

IUPAC Name

8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWQDHBGDOSJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride are neuronal nicotinic acetylcholine receptors, specifically the α4β2 subtype. These receptors play a crucial role in neurotransmission, and their activation or inhibition can significantly impact various physiological processes.

Biochemical Analysis

Biochemical Properties

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as tropinone reductase I and II, which are involved in the biosynthesis of tropane alkaloids . These interactions are typically characterized by the compound’s ability to inhibit or activate these enzymes, thereby influencing the metabolic pathways they regulate. Additionally, this compound has been shown to bind to neuronal nicotinic acetylcholine receptors, affecting neurotransmission processes .

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, it modulates cell signaling pathways by binding to acetylcholine receptors, which can alter neurotransmitter release and synaptic plasticity. This compound also impacts gene expression by influencing transcription factors involved in neuronal differentiation and function. In non-neuronal cells, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. For example, its interaction with tropinone reductase involves binding to the enzyme’s active site, inhibiting its catalytic activity. This inhibition can lead to a decrease in the production of tropane alkaloids, which are important for various physiological functions . Additionally, the compound’s binding to acetylcholine receptors modulates ion channel activity, influencing neuronal excitability and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive function and neuroprotection by modulating acetylcholine receptor activity. At high doses, it can cause toxic effects, including neurotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tropinone reductase, influencing the biosynthesis of tropane alkaloids. These interactions can affect metabolic flux, leading to changes in the production and utilization of metabolic intermediates. The compound’s impact on metabolic pathways is also linked to its ability to modulate enzyme activity and gene expression, further influencing cellular metabolism .

Biological Activity

8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride, commonly referred to as a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, has garnered attention in pharmacological research due to its potential biological activities, particularly as a mu-opioid receptor antagonist. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bicyclic framework with an aminoethyl side chain, which is crucial for its interaction with biological targets.

  • Molecular Formula : C8H16Cl2N2O
  • Molecular Weight : 195.13 g/mol

The primary mechanism of action for this compound involves its role as a mu-opioid receptor antagonist . This activity is significant in managing conditions associated with opioid receptor activation, such as opioid-induced bowel dysfunction and postoperative ileus.

1. Opioid Receptor Interaction

Research has demonstrated that compounds in the azabicyclo[3.2.1]octane class exhibit selective binding to mu-opioid receptors, which are widely distributed in the central nervous system and peripheral tissues.

  • Binding Affinity : Studies indicate that modifications to the azabicyclo structure can enhance binding affinity and selectivity for mu-opioid receptors compared to delta and kappa receptors .

2. In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit receptor-mediated signaling pathways associated with pain perception and gastrointestinal motility.

StudyIC50 (nM)Target Receptor
172Kappa Opioid
>33hERG (Safety)

3. In Vivo Studies

Animal models have been utilized to assess the pharmacodynamic properties of the compound, particularly its efficacy in reducing opioid-induced side effects without compromising analgesic effects.

Case Study 1: Mu Opioid Receptor Antagonism

A study highlighted the effectiveness of this compound in reversing the effects of morphine in rodent models, demonstrating its potential utility in treating opioid addiction and managing side effects associated with opioid therapy .

Case Study 2: Gastrointestinal Motility

Another investigation focused on the compound's ability to mitigate opioid-induced constipation by selectively antagonizing mu-opioid receptors in the gastrointestinal tract while sparing central analgesic effects, thus presenting a dual therapeutic benefit .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the nitrogen substituents and the bicyclic core can significantly influence both the binding affinity and selectivity towards various opioid receptors.

Modification TypeEffect on Activity
N-substitutionIncreased mu-selectivity
Linker modificationsEnhanced receptor binding

Scientific Research Applications

Pharmacological Applications

1.1 Mu Opioid Receptor Antagonism

Research indicates that compounds related to 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol exhibit significant activity as mu opioid receptor antagonists. These compounds can potentially treat conditions such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) without interfering with central analgesic effects. This selectivity is crucial for minimizing side effects associated with opioid therapies while maintaining their pain-relieving properties .

1.2 Treatment of Depression and Anxiety Disorders

Another promising application lies in the treatment of mood disorders. Compounds derived from the azabicyclo framework have been studied for their potential to modulate serotonin pathways, acting as selective serotonin reuptake inhibitors (SSRIs). These compounds may also function as partial agonists at serotonin receptors, which could enhance their therapeutic efficacy in treating depression and anxiety disorders .

3.1 Study on Opioid Receptor Activity

A study published in 2012 demonstrated that derivatives of the azabicyclo compound showed binding affinity to mu opioid receptors in vitro, indicating their potential as therapeutic agents for managing opioid-related side effects without compromising analgesia .

3.2 Serotonin Modulation Research

In another investigation focusing on mood disorders, researchers found that compounds similar to 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol exhibited dual action on serotonin transporters and receptors, suggesting a multifaceted approach to treating depression . The study highlighted the importance of structural modifications in enhancing pharmacological activity.

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared to other 8-azabicyclo[3.2.1]octan-3-ol derivatives with distinct substituents (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 8-(2-Aminoethyl), 3-OH C₉H₂₀Cl₂N₂O 243.17 Aminoethyl group enhances hydrophilicity; dihydrochloride salt improves stability
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 8-Methyl, 3-NH₂ C₈H₁₈Cl₂N₂ 213.15 Smaller substituent (methyl); lacks hydroxyl group; used in neurological studies
endo-3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (23) 3-(4-Chlorophenyl), 8-H C₁₃H₁₅ClNO 236.72 Aryl substitution enhances lipophilicity; binds dopamine D2-like receptors
SYA 013 (Haloperidol analog) 3-(4-Chlorophenyl), 8-(3-(4-fluorophenoxy)propyl) C₂₂H₂₆Cl₂FNO₂ 416.35 Extended alkyl chain with fluorophenoxy group; antipsychotic activity (Ki = 0.8 nM for D2)
endo-3-(4-Methylthiophenyl)-8-azabicyclo[3.2.1]octan-3-ol (30) 3-(4-Methylthiophenyl) C₁₄H₁₉NOS 249.37 Thioether group; synthesized via microwave-assisted reaction (59% yield)

Pharmacological and Physicochemical Properties

  • Receptor Binding: Aryl Derivatives (e.g., 23, 26–30): Exhibit high affinity for dopamine D2-like receptors (IC₅₀ = 10–100 nM) due to aromatic π-π interactions . SYA 013: Superior D2 receptor binding (Ki = 0.8 nM) compared to haloperidol, attributed to the fluorophenoxypropyl chain .
  • Solubility: Aminoethyl and dihydrochloride groups in the target compound likely improve aqueous solubility versus methyl or aryl-substituted derivatives .

Preparation Methods

Starting Material and Core Formation

The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one or similar precursors, which are readily available or can be synthesized via cyclization reactions. The core is constructed through intramolecular cyclization or Diels-Alder reactions, forming the fused bicyclic structure essential for biological activity.

Introduction of the Aminoethyl Side Chain

The aminoethyl group is introduced via reductive amination or nucleophilic substitution:

  • Reductive N-alkylation : Reacting the core with aminoalkyl derivatives (e.g., aminoethyl amines) in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride (LiAlH4).
  • Nucleophilic substitution : Using halogenated intermediates reacting with aminoethyl nucleophiles under basic conditions.

Hydroxylation Step

Hydroxylation at the 3-position is achieved via reduction or oxidation reactions, often employing LiAlH4 or other hydride donors for selective reduction, as indicated in patent US8664242B2, which discusses reduction of related intermediates to introduce hydroxyl groups.

Salt Formation

The final step involves converting the free base into its dihydrochloride salt:

Dissolution of the free base in anhydrous ethanol or water, followed by treatment with hydrogen chloride gas or hydrochloric acid solution, under controlled temperature conditions to prevent decomposition.

This process yields the stable, crystalline dihydrochloride salt suitable for pharmaceutical applications.

Research-Backed Synthesis Data

Step Reagents & Conditions References Notes
Core formation Cyclization of 6-oxabicyclo[3.2.1]oct-3-en-7-one , Optimized via acid catalysis or thermal cyclization
Aminoethyl introduction Reductive amination with aminoethyl derivatives , Using NaBH3CN or LiAlH4; temperature control critical
Hydroxylation Reduction with LiAlH4 Selective at the 3-position
Salt formation Treatment with HCl , Ensures high purity and stability

Optimization and Scale-Up Considerations

  • Reaction Conditions : Maintaining temperature between 20–40°C during reduction steps to prevent side reactions.
  • Reagents : Use of cost-effective reducing agents like LiAlH4, with careful control of moisture.
  • Purification : Crystallization from ethanol/water mixtures and recrystallization to obtain high purity dihydrochloride salt.
  • Yield : Reported yields vary from 70% to 85% depending on reaction optimization.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reaction Yield References
Method A 6-oxabicyclo[3.2.1]oct-3-en-7-one LiAlH4, aminoethyl derivatives Reduction + N-alkylation 75–80% ,
Method B N-benzyl-2-hydroxy-N-alkyl-8-azabicyclo[3.2.1]octane Acidic hydrolysis, salt formation Hydroxylation + salt 70–85%
Method C Cyclization of amino alcohols Acid catalysis Core cyclization 65–75% ,

Notes on Research Findings

  • Reaction Optimization : Temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
  • Chiral Purity : Enantiomeric purity can be enhanced through chiral auxiliaries or resolution techniques.
  • Scale-up : Large-scale synthesis requires rigorous control of moisture and temperature, especially during reduction and salt formation steps.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-azabicyclo[3.2.1]octane derivatives, and how are intermediates purified?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, derivatives like endo-3-(aryl)-8-azabicyclo[3.2.1]octan-3-ol are synthesized by reacting aryl hydrazines with ketone intermediates in ethanol under reflux with aqueous KOH. Purification often employs recrystallization or column chromatography, with yields ranging from 48% to 72% depending on substituent reactivity . For dihydrochloride salts, HCl gas is introduced during the final stages to precipitate the product, followed by washing with anhydrous solvents .

Q. How is structural characterization performed for bicyclic amines like 8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol derivatives?

  • Methodological Answer : Characterization typically combines:

  • 1H/13C NMR : To confirm stereochemistry and substituent positions (e.g., endo/exo configurations via coupling constants).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC/MS identifies molecular ions and fragmentation patterns, validated against databases like the EPA/NIH Mass Spectral Library .
  • Infrared (IR) Spectroscopy : To detect functional groups (e.g., hydroxyl or amine stretches).
  • X-ray Crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystalline samples .

Q. What pharmacological targets are associated with 8-azabicyclo[3.2.1]octane scaffolds?

  • Methodological Answer : These compounds show affinity for sigma receptors and dopamine D2-like receptors . For example, 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol derivatives exhibit sub-micromolar binding to sigma-2 receptors (Ki = 0.2–5 nM) with >100-fold selectivity over sigma-1 subtypes. Receptor assays use radioligands like [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1, with competitive binding protocols .

Advanced Research Questions

Q. How can structural modifications optimize sigma-2 receptor selectivity in 8-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Key modifications include:

  • Substituent Positioning : 3-Aryl groups (e.g., 4-fluorophenyl or naphthyl) enhance sigma-2 affinity.
  • Azabicyclo Ring Functionalization : Introducing ethoxycarbonyl or methyl groups at the 8-position modulates lipophilicity and steric hindrance, improving receptor fit .
  • Selectivity Validation : Compare binding data across receptor panels (e.g., sigma-1, sigma-2, dopamine D2) using transfected cell lines. For example, compound 11b (3-(4-bromophenyl)-substituted) showed a sigma-1/sigma-2 Ki ratio of >500, making it a probe for sigma-2-mediated apoptosis studies .

Q. What experimental strategies resolve discrepancies in pharmacological data for bicyclic amines?

  • Methodological Answer : Contradictions may arise from:

  • Impurity Artifacts : Use HPLC-MS to verify compound purity (>95%). Impurities like unreacted ketones (e.g., 8-azabicyclo[3.2.1]octan-3-one) can skew receptor binding results .
  • Assay Conditions : Standardize buffer pH (7.4), temperature (25°C), and incubation times (60–90 mins) to ensure reproducibility.
  • Data Normalization : Include reference ligands (e.g., haloperidol for sigma receptors) as internal controls .

Q. How do radical cyclization methods improve synthesis efficiency for complex azabicyclo derivatives?

  • Methodological Answer : Radical-mediated cyclization using n-tributyltin hydride (TBTH) and AIBN in toluene enables stereocontrolled synthesis of fused bicyclic systems. For example, allyl-substituted azetidinones undergo cyclization to yield 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with >99% diastereocontrol. This method bypasses multi-step protection/deprotection sequences, reducing synthesis time by 30–50% .

Critical Research Considerations

  • Toxicity Screening : Despite limited acute toxicity data for the dihydrochloride form, prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) before in vivo studies .
  • Stability : Store lyophilized compounds at -20°C under argon to prevent oxidation of the azabicyclo ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.